molecular formula C9H8N2O5 B13718440 6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13718440
M. Wt: 224.17 g/mol
InChI Key: FEJNDILQWPDAOC-UHFFFAOYSA-N
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Description

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by a benzo-fused oxazine ring with methoxy and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxyphenol with nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced oxazines, and substituted oxazines, which can be further utilized in various applications .

Scientific Research Applications

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the methoxy group, affecting its reactivity and applications.

    6-Methoxy-7-nitro-1H-benzo[d]oxazole: Similar structure but with an oxazole ring instead of an oxazine ring.

Uniqueness

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

6-methoxy-7-nitro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H8N2O5/c1-15-8-2-5-4-16-9(12)10-6(5)3-7(8)11(13)14/h2-3H,4H2,1H3,(H,10,12)

InChI Key

FEJNDILQWPDAOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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